molecular formula C₁₈H₁₆O₄ B1141885 (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol CAS No. 78185-86-1

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol

Cat. No.: B1141885
CAS No.: 78185-86-1
M. Wt: 296.32
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Description

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its four hydroxyl groups attached to the tetrahydrobenz[a]anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Reduction: The reduction of intermediate compounds to achieve the tetrahydro form can be carried out using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and other oxidized polycyclic aromatic compounds.

    Reduction: Fully saturated tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. It is also used in the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its hydroxyl groups allow for hydrogen bonding and other interactions that can be explored in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The hydroxyl groups play a crucial role in modulating the biological activity of these derivatives.

Industry

In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: A parent compound without the hydroxyl groups.

    Tetrahydrobenz[a]anthracene: A fully saturated derivative without hydroxyl groups.

    Hydroxybenz[a]anthracene: Compounds with fewer hydroxyl groups.

Uniqueness

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is unique due to the presence of four hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons and their derivatives.

Properties

IUPAC Name

(8R,9S,10R,11S)-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCUWKIINXJQT-VSZNYVQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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